3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound’s description would typically include its chemical formula, molecular weight, and structural formula. It might also include its appearance (solid, liquid, color, etc.) and any notable chemical or physical properties.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product would also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The products of these reactions can provide valuable information about the compound’s chemical properties.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions. Its chemical properties, such as its acidity or basicity, might also be studied.Scientific Research Applications
Experimental and Theoretical Studies on Pyrazole Derivatives
Experimental and theoretical studies have been conducted on the reactions of pyrazole-3-carboxylic acid derivatives with various aminophenols, leading to the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These studies offer insights into the mechanisms of these reactions, supported by spectroscopic data and theoretical calculations, highlighting the potential of pyrazole derivatives in synthesizing new compounds with designed properties (Yıldırım & Kandemirli, 2006). Similar research involves the synthesis of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions with binucleophiles, further expanding the applications of pyrazole derivatives in organic synthesis (Yıldırım, Kandemirli, & Akçamur, 2005).
Synthesis and Characterization of Pyrazole Compounds
Research on the synthesis and characterization of pyrazole compounds includes the development of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives. These compounds have been synthesized and analyzed for their potential cytotoxic activities, indicating the relevance of pyrazole derivatives in medicinal chemistry (Hassan, Hafez, & Osman, 2014).
Green Synthesis Methods
The development of green synthesis methods for pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst represents an environmentally friendly approach to synthesizing pyrazole derivatives. This method emphasizes the importance of sustainable chemistry practices in the synthesis of organic compounds (Zolfigol et al., 2013).
Molecular Conformation and Hydrogen Bonding Studies
Studies on the molecular conformation and hydrogen bonding of pyrazole-3,4-dicarboxylate derivatives reveal complex hydrogen-bonded framework structures. These investigations contribute to the understanding of the structural and bonding properties of pyrazole derivatives, essential for designing compounds with desired chemical and physical properties (Asma et al., 2018).
Safety And Hazards
This would involve studying the compound’s toxicity and any risks it poses to human health or the environment. This could involve in vitro toxicity testing, or in vivo testing in animals.
Future Directions
This would involve a discussion of potential future research directions. For example, if the compound has shown promising biological activity, future studies might involve testing it in more complex biological systems, or developing methods to synthesize it more efficiently or in larger quantities.
properties
IUPAC Name |
3-(4-aminophenyl)-1-methylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-6-9(11(15)16)10(13-14)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJTZYQAEADMNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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